molecular formula C12H17N B11912514 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline

4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11912514
M. Wt: 175.27 g/mol
InChI Key: UGWWSPYAHZOXSX-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 4, 7, and 8 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4-trimethylphenylamine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline compounds.

Scientific Research Applications

4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects is primarily through its interaction with cellular antioxidant systems. It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals. This action is mediated through the activation of pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box O1 (Foxo1) transcription factors .

Comparison with Similar Compounds

Uniqueness: 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-4-5-11-9(2)6-7-13-12(11)10(8)3/h4-5,9,13H,6-7H2,1-3H3

InChI Key

UGWWSPYAHZOXSX-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC(=C2C)C

Origin of Product

United States

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